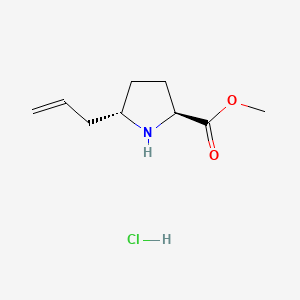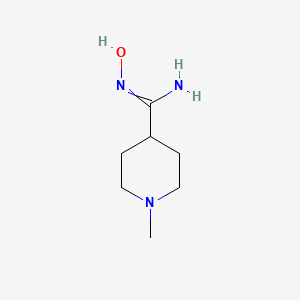
Acetic acid,2-(4-oxo-2-thiazolidinylidene)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester is a chemical compound with the molecular formula C7H9NO3S. This compound is known for its unique structure, which includes a thiazolidine ring and an ester functional group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester typically involves the reaction of ethyl 2-cyanoacetate with potassium carbonate, followed by the addition of ethyl 2-mercaptoacetate. The reaction is carried out under reflux conditions, and the product is obtained with a high yield of 95.7% . The general procedure involves stirring a mixture of ethyl 2-isocyanoacetate and potassium carbonate at room temperature, followed by the addition of ethyl 2-mercaptoacetate and heating the mixture under reflux .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthetic route mentioned above can be scaled up for industrial purposes. The use of common reagents and standard reaction conditions makes it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different thiazolidine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, methyl ester
- Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, propyl ester
- Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, butyl ester
Uniqueness
Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester is unique due to its specific ester group, which can influence its reactivity and biological activity. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in medicinal chemistry and other fields.
Propriétés
Formule moléculaire |
C7H9NO3S |
|---|---|
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-7(10)3-6-8-5(9)4-12-6/h3H,2,4H2,1H3,(H,8,9) |
Clé InChI |
GFDHQCVQEZVPRQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C1NC(=O)CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3R,3aR,6S,6aS)-3,6-dihydroxy-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-yl]acetate](/img/structure/B11817977.png)
![8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B11817985.png)









![(3R,8aS)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B11818050.png)
